![molecular formula C12H13Cl4N5O B2529954 2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide CAS No. 303024-31-9](/img/structure/B2529954.png)
2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as TPCA-1 and is a potent inhibitor of nuclear factor-kappa B (NF-κB) activation.
Wirkmechanismus
The mechanism of action of TPCA-1 involves the inhibition of the NF-κB pathway. TPCA-1 binds to the active site of the protein kinase, IKKβ, which phosphorylates IκBα, leading to its degradation and the activation of NF-κB. By inhibiting the phosphorylation of IκBα, TPCA-1 prevents the activation of NF-κB and the subsequent expression of its target genes.
Biochemical and Physiological Effects:
TPCA-1 has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that TPCA-1 inhibits the proliferation and survival of cancer cells by inducing cell cycle arrest and apoptosis. TPCA-1 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In vivo studies have demonstrated that TPCA-1 has therapeutic potential in various diseases, including cancer, inflammation, and autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TPCA-1 is its specificity for the NF-κB pathway. TPCA-1 has been shown to be highly selective for IKKβ and does not inhibit other protein kinases. This specificity makes TPCA-1 a valuable tool for studying the role of NF-κB in various cellular processes. However, one limitation of TPCA-1 is its poor solubility in aqueous solutions, which can limit its use in certain experiments.
List of
Zukünftige Richtungen
For research include the development of more potent and selective inhibitors of the NF-κB pathway, investigation of the therapeutic potential of TPCA-1 in combination with other drugs, and study of the effects of TPCA-1 on other cellular processes and pathways.
Synthesemethoden
The synthesis of TPCA-1 involves the reaction of 2,2-dimethylpropanamide with 2,2,2-trichloro-1-(6-chloropurin-9-yl)ethanol in the presence of a base. The reaction produces TPCA-1 in high yield and purity. This synthesis method has been optimized to produce TPCA-1 on a large scale for research purposes.
Wissenschaftliche Forschungsanwendungen
TPCA-1 has been extensively used in scientific research as a tool to study the role of NF-κB in various cellular processes. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. TPCA-1 inhibits the activation of NF-κB by blocking the phosphorylation of its inhibitor, IκBα. This inhibition leads to the downregulation of NF-κB target genes and has been shown to have therapeutic potential in various diseases.
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl4N5O/c1-11(2,3)10(22)20-9(12(14,15)16)21-5-19-6-7(13)17-4-18-8(6)21/h4-5,9H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKISBMWYNJHMDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)N1C=NC2=C1N=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl4N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

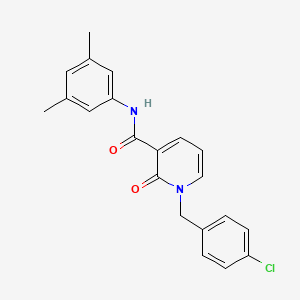
![N-cyclohexyl-4-(3-methylbutyl)-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2529875.png)
![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2529877.png)

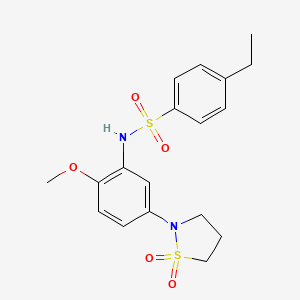


![methyl 4-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2529884.png)
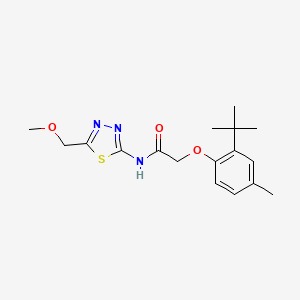
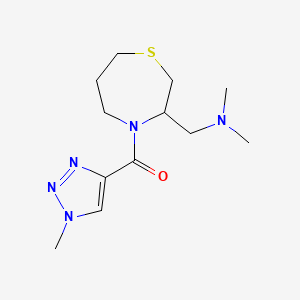

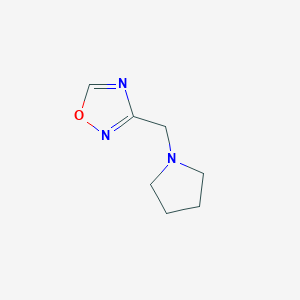

![2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole](/img/structure/B2529894.png)